2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid
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Overview
Description
2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with a fluorophenyl halide in the presence of a base to introduce the fluorophenyl group.
Substitution with o-Tolyl Group: The resulting compound is further reacted with an o-tolyl halide to introduce the o-tolyl group.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid moiety is introduced through a reaction with a suitable acylating agent, such as acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the tolyl group.
Reduction: Reduction reactions can occur at the fluorophenyl group and the acetic acid moiety.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halides, sulfonates, and bases are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones, aldehydes, and carboxylic acids.
Reduction: Reduction can yield alcohols and amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and o-tolyl groups contribute to its binding affinity and specificity, while the piperazine ring facilitates its interaction with biological membranes. The acetic acid moiety may play a role in modulating its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid
- 2-(4-Bromophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid
- 2-(4-Methylphenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid
Uniqueness
2-(4-Fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its analogs with different halogen substitutions, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-14-4-2-3-5-17(14)21-10-12-22(13-11-21)18(19(23)24)15-6-8-16(20)9-7-15/h2-9,18H,10-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKXNIYKSBCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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